Cas no 85943-26-6 (5-tert-butyl-2-methoxybenzaldehyde)

5-tert-butyl-2-methoxybenzaldehyde structure
85943-26-6 structure
Product name:5-tert-butyl-2-methoxybenzaldehyde
CAS No:85943-26-6
MF:C12H16O2
MW:192.254243850708
MDL:MFCD06246086
CID:662892
PubChem ID:6490877

5-tert-butyl-2-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 5-(1,1-dimethylethyl)-2-methoxy-
    • 5-(TERT-BUTYL)-2-METHOXYBENZALDEHYDE
    • 5-(tert-Butyl)-2-methoxybenzenecarbaldehyde
    • 5-tert-butyl-2-methoxybenzaldehyde
    • NULL
    • 2-MeO-5-t-BuC6H3CHO
    • 2-methoxy-5-t-butylbenzaldehyde
    • 5-t-butyl-2-methoxybenzaldehyde
    • 5-tert-Butyl-2-methoxy-benzaldehyde
    • 5-(1,1-Dimethylethyl)-2-methoxybenzaldehyde (ACI)
    • 4-(tert-Butyl)-2-formylanisole
    • CS-0105465
    • AKOS000303268
    • 5-(tert-Butyl)-o-anisaldehyde
    • DTXSID70424613
    • J-516409
    • SY229140
    • 5-(1,1-Dimethylethyl)-2-methoxybenzaldehyde;
    • MFCD06246086
    • 85943-26-6
    • CA-0854
    • SCHEMBL4186655
    • DB-056889
    • MDL: MFCD06246086
    • Inchi: 1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3
    • InChI Key: OBYAZZBWVOYPRX-UHFFFAOYSA-N
    • SMILES: O=CC1C(OC)=CC=C(C(C)(C)C)C=1

Computed Properties

  • Exact Mass: 192.11503g/mol
  • Surface Charge: 0
  • XLogP3: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 192.11503g/mol
  • Monoisotopic Mass: 192.11503g/mol
  • Topological Polar Surface Area: 26.3Ų
  • Heavy Atom Count: 14
  • Complexity: 193
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • PSA: 26.30000
  • LogP: 2.80520

5-tert-butyl-2-methoxybenzaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-tert-butyl-2-methoxybenzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

5-tert-butyl-2-methoxybenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1176105-5g
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 98%
5g
¥87.00 2024-07-28
TRC
B702608-250mg
5-tert-Butyl-2-methoxybenzaldehyde
85943-26-6
250mg
$ 81.00 2023-09-08
TRC
B702608-500mg
5-tert-Butyl-2-methoxybenzaldehyde
85943-26-6
500mg
$ 121.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
015751-500mg
5-(tert-Butyl)-2-methoxybenzenecarbaldehyde
85943-26-6
500mg
2941.0CNY 2021-07-13
eNovation Chemicals LLC
Y0994577-10g
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 95%
10g
$555 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1176105-250mg
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 97%
250mg
¥94 2023-04-13
SHENG KE LU SI SHENG WU JI SHU
sc-262356-1 g
5-(tert-Butyl)-2-methoxybenzaldehyde,
85943-26-6
1g
¥1,609.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-262356-1g
5-(tert-Butyl)-2-methoxybenzaldehyde,
85943-26-6
1g
¥1609.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-262356A-5g
5-(tert-Butyl)-2-methoxybenzaldehyde,
85943-26-6
5g
¥2971.00 2023-09-05
Aaron
AR004NHE-250mg
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methoxy-
85943-26-6 95%
250mg
$7.00 2023-12-13

5-tert-butyl-2-methoxybenzaldehyde Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 35 °C
2.2 Solvents: 1,2-Dichloroethane ;  35 °C; 6 d, 35 °C
2.3 Reagents: Sodium acetate Solvents: Water ;  0 °C
Reference
Distyrylbenzene-based segmented conjugated polymers: Synthesis, thin film morphology and chemosensing of hydrophobic and hydrophilic nitroaromatics in aqueous media
Almassio, Marcela F.; et al, Polymer, 2017, 113, 167-179

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
Reference
Mechanistic Aspects of the Copolymerization of CO2 with Epoxides Using a Thermally Stable Single-Site Cobalt(III) Catalyst
Ren, Wei-Min; et al, Journal of the American Chemical Society, 2009, 131(32), 11509-11518

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  rt; 8 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Reference
Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates
Darensbourg, Donald J.; et al, Macromolecules (Washington, 2014, 47(12), 3806-3813

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
2.2 2 h, rt
2.3 Solvents: Water ;  0 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
3.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
Reference
Asymmetric Pentafulvene Carbometalation-Access to Enantiopure Titanocene Dichlorides of Biological Relevance
Cini, Melchior; et al, Angewandte Chemie, 2015, 54(47), 14179-14182

Synthetic Routes 6

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt
Reference
Unsymmetric salen ligands bearing a Lewis base: intramolecularly cooperative catalysis for cyanosilylation of aldehydes
Wen, Ye-Qian; et al, Organic & Biomolecular Chemistry, 2011, 9(18), 6323-6330

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
1.2 2 h, rt
1.3 Solvents: Water ;  0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
2.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Iron Solvents: Carbon tetrachloride
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
An improved synthesis of 1,3-bis(5-tert-butyl-2-substituted phenyl)propanes
Yamato, Takehiko; et al, Organic Preparations and Procedures International, 1987, 19(1), 39-44

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
1.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
An improved synthesis of 1,3-bis(5-tert-butyl-2-substituted phenyl)propanes
Yamato, Takehiko; et al, Organic Preparations and Procedures International, 1987, 19(1), 39-44

Synthetic Routes 11

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 35 °C
1.2 Solvents: 1,2-Dichloroethane ;  35 °C; 6 d, 35 °C
1.3 Reagents: Sodium acetate Solvents: Water ;  0 °C
Reference
Distyrylbenzene-based segmented conjugated polymers: Synthesis, thin film morphology and chemosensing of hydrophobic and hydrophilic nitroaromatics in aqueous media
Almassio, Marcela F.; et al, Polymer, 2017, 113, 167-179

Synthetic Routes 12

Reaction Conditions
1.1 Solvents: Trifluoroacetic acid
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Mono- and diformylation of 4-substituted phenols. A new application of the Duff reaction
Lindoy, Leonard F.; et al, Synthesis, 1998, (7), 1029-1032

Synthetic Routes 13

Reaction Conditions
Reference
Artificial transaminases linking pyridoxamine to binding cavities: controlling the geometry
Breslow, Ronald; et al, Journal of the American Chemical Society, 1990, 112(13), 5212-19

5-tert-butyl-2-methoxybenzaldehyde Raw materials

5-tert-butyl-2-methoxybenzaldehyde Preparation Products

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Amadis Chemical Company Limited
(CAS:85943-26-6)5-tert-butyl-2-methoxybenzaldehyde
A841498
Purity:99%
Quantity:25g
Price ($):279.0